Cas no 1807267-99-7 (3-Bromo-2-methyl-4-(trifluoromethoxy)aniline)

3-Bromo-2-methyl-4-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring a trifluoromethoxy substituent, which enhances its utility in pharmaceutical and agrochemical synthesis. The bromine and trifluoromethoxy groups contribute to its reactivity in cross-coupling reactions, making it a valuable intermediate for constructing complex aromatic frameworks. Its electron-withdrawing properties and steric effects can influence regioselectivity in electrophilic substitutions. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Its structural features are particularly advantageous in the development of bioactive molecules, where the trifluoromethoxy group often improves metabolic stability and lipophilicity. This compound is suitable for use in controlled environments, adhering to standard handling protocols for halogenated and aromatic amines.
3-Bromo-2-methyl-4-(trifluoromethoxy)aniline structure
1807267-99-7 structure
商品名:3-Bromo-2-methyl-4-(trifluoromethoxy)aniline
CAS番号:1807267-99-7
MF:C8H7BrF3NO
メガワット:270.046491861343
CID:5002223

3-Bromo-2-methyl-4-(trifluoromethoxy)aniline 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline
    • インチ: 1S/C8H7BrF3NO/c1-4-5(13)2-3-6(7(4)9)14-8(10,11)12/h2-3H,13H2,1H3
    • InChIKey: ITIDXZPWFWFSNO-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1C)N)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 35.2

3-Bromo-2-methyl-4-(trifluoromethoxy)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010013401-1g
3-Bromo-2-methyl-4-(trifluoromethoxy)aniline
1807267-99-7 97%
1g
1,534.70 USD 2021-07-05

3-Bromo-2-methyl-4-(trifluoromethoxy)aniline 関連文献

3-Bromo-2-methyl-4-(trifluoromethoxy)anilineに関する追加情報

Chemical Profile of 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 1807267-99-7)

3-Bromo-2-methyl-4-(trifluoromethoxy)aniline, identified by the CAS number 1807267-99-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its bromine substituent, a methyl group, and a trifluoromethoxy moiety. These structural features contribute to its unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The presence of a bromine atom at the 3-position enhances the electrophilicity of the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery programs. The methyl group at the 2-position introduces steric hindrance, influencing both the reactivity and solubility of the compound. Additionally, the trifluoromethoxy group at the 4-position imparts electron-withdrawing effects, which can modulate the electronic properties of the aromatic system and influence its interactions with biological targets.

In recent years, 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline has been explored as a key building block in the development of novel therapeutic agents. Its structural motifs are frequently incorporated into small molecules targeting various disease pathways. For instance, studies have demonstrated its utility in synthesizing inhibitors of kinases and other enzymes implicated in cancer progression. The trifluoromethoxy group, in particular, has been shown to enhance metabolic stability and binding affinity in drug candidates, making it a desirable feature for medicinal chemists.

One notable application of 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline is in the design of molecules targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes, and inhibiting these interactions has emerged as a promising strategy for treating diseases such as inflammation and neurodegeneration. Researchers have leveraged the compound's structural framework to develop high-affinity binders that disrupt aberrant PPI networks. The bromine substituent allows for further derivatization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores that enhance target engagement.

The pharmaceutical industry has also utilized 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline in the synthesis of antiviral and antibacterial agents. The combination of halogenated aromatic rings with electron-withdrawing groups like trifluoromethoxy creates a scaffold that can interact effectively with viral proteases and bacterial enzymes. Preclinical studies have highlighted its potential in modulating enzyme activity through allosteric inhibition or covalent bond formation. Such mechanisms are critical for developing drugs with improved efficacy and reduced resistance profiles.

Advances in computational chemistry have further enhanced the utility of 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline as a starting material. Molecular modeling techniques allow researchers to predict how modifications to this core structure will affect its biological activity. By integrating experimental data with computational insights, scientists can rapidly optimize lead compounds for better pharmacokinetic properties. This interdisciplinary approach has accelerated drug discovery pipelines, enabling faster translation from bench to bedside.

The synthetic methodologies employed for preparing 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline also reflect contemporary trends in organic synthesis. Transition-metal catalysis, flow chemistry, and green chemistry principles are increasingly being adopted to improve yield and sustainability. For example, recent reports describe efficient one-pot syntheses that minimize waste generation while maintaining high regioselectivity. Such innovations align with global efforts to make drug development more environmentally responsible.

Future directions in research involving 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline may explore its role in modulating neurological disorders. Emerging evidence suggests that dysregulation of certain protein interactions is associated with conditions such as Alzheimer's disease and Parkinson's disease. By designing analogs of this compound that target specific neuronal pathways, researchers aim to develop treatments that alleviate symptoms or slow disease progression. The versatility of its structural framework makes it an attractive candidate for such explorations.

In conclusion, 3-Bromo-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 1807267-99-7) represents a significant asset in modern medicinal chemistry. Its unique structural features enable diverse applications across multiple therapeutic areas, from oncology to infectious diseases. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts worldwide.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd